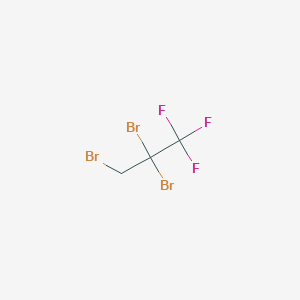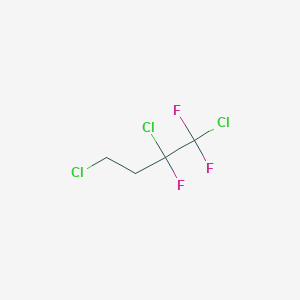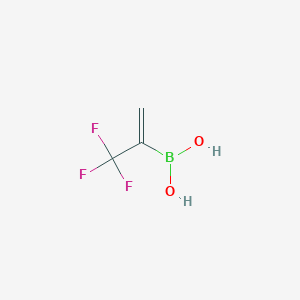
1,4-Difluor-2-(methylsulfonyl)benzol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the use of powerful reagents and catalysts. For example, trifluoromethanesulfonic acid is used to catalyze Friedel-Crafts alkylations, which could potentially be applied to the synthesis of 1,4-difluoro-2-(methylsulfonyl)benzene by introducing a methylsulfonyl group into a suitably substituted difluorobenzene . Additionally, the synthesis of sterically hindered phosphine derivatives from fluorinated benzenes, as described in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, involves nucleophilic aromatic substitution, which could be relevant for introducing a methylsulfonyl group into a difluorobenzene ring .
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives can be quite complex, as seen in the study of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives. These structures were confirmed by spectroscopic methods and X-ray crystallography, which showed unusually large bond angles around phosphorus atoms . This suggests that the molecular structure of 1,4-difluoro-2-(methylsulfonyl)benzene would also be amenable to analysis by similar methods, potentially revealing interesting electronic and steric effects due to the presence of the fluorine and methylsulfonyl groups.
Chemical Reactions Analysis
The reactivity of sulfone and fluorinated aromatic compounds can be quite varied. For instance, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride forms a potent thiophile that can activate thioglycosides . This indicates that the methylsulfonyl group in 1,4-difluoro-2-(methylsulfonyl)benzene could potentially participate in similar activation reactions, depending on the context of the reaction and the presence of suitable reaction partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, have been characterized by crystallography and spectroscopy. The crystal structure reveals how the substituents deviate from the benzene ring plane and how molecules interact in the solid state . Such studies can provide valuable information about the likely physical properties of 1,4-difluoro-2-(methylsulfonyl)benzene, such as its crystal packing, melting point, and solubility.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“1,4-Difluor-2-(methylsulfonyl)benzol” ist eine chemische Verbindung, die bei der Synthese verschiedener anderer Verbindungen verwendet werden kann . Sie wird oft als Reagenz in chemischen Reaktionen verwendet .
Fluoroalkylierung/Chloroalkylierung
Diese Verbindung kann zur Fluoroalkylierung und Chloroalkylierung von α,β-Enonen, Arynen, Acetylenketonen und anderen Michael-Akzeptoren verwendet werden . Das bedeutet, dass sie verwendet werden kann, um Fluor- oder Chloratome in diese Verbindungen einzuführen, was ihre Eigenschaften verändern und sie für verschiedene Anwendungen nützlich machen kann.
Reduktive Silylierung
“this compound” kann für die reduktive Silylierung verwendet werden . Dies ist ein Prozess, bei dem Siliziumatome in eine Verbindung eingeführt werden, was bei der Herstellung von siliziumbasierten Materialien und Chemikalien nützlich sein kann.
Herstellung von Trifluor- und Difluormethylsilanen
Diese Verbindung kann zur Herstellung von Trifluor- und Difluormethylsilanen durch reduktive Kupplung von Fluormethylsulfonen, Sulfoxiden und Sulfiden mit Chlorsilanen verwendet werden . Diese Silane können in einer Vielzahl von Anwendungen verwendet werden, einschließlich als Reagenzien in der chemischen Synthese.
5. Wechselwirkung mit Chloridionen und Brønsted-Säuren Es gab experimentelle Untersuchungen der Wechselwirkung zwischen Chloridionen und Brønsted-Säuren . Dies könnte möglicherweise zu neuen Erkenntnissen über das Verhalten dieser Ionen und Säuren führen, was Auswirkungen auf verschiedene Bereiche der Chemie haben könnte.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that the compound is used in the suzuki–miyaura coupling reaction , which suggests that its targets could be organoboron reagents involved in this process.
Mode of Action
1,4-Difluoro-2-(methylsulfonyl)benzene interacts with its targets through a process known as the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where the compound forms a carbon-carbon bond with the organoboron reagents. The reaction is facilitated by a palladium catalyst and is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
The biochemical pathways affected by 1,4-Difluoro-2-(methylsulfonyl)benzene are primarily related to the formation of carbon-carbon bonds. The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key step in many synthetic procedures, leading to the production of various organic compounds .
Result of Action
The molecular and cellular effects of 1,4-Difluoro-2-(methylsulfonyl)benzene’s action are the formation of new carbon-carbon bonds. This is a crucial process in organic chemistry, enabling the synthesis of a wide range of complex organic compounds .
Action Environment
The action, efficacy, and stability of 1,4-Difluoro-2-(methylsulfonyl)benzene are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a palladium catalyst, and the concentrations of the reactants . Proper control of these factors is essential for the successful application of this compound in Suzuki–Miyaura coupling reactions.
Eigenschaften
IUPAC Name |
1,4-difluoro-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBSFQYRKCUYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382625 | |
| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
236739-03-0 | |
| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=236739-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)

